4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound classified under the pyrazolo[3,4-d]pyrimidine family. This compound features a bromine atom and a butyl group, contributing to its unique chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately . The compound has garnered interest in medicinal chemistry due to its potential as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other biological applications.
The synthesis of 4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide at elevated temperatures to facilitate the reactions . Industrial methods for producing this compound are less documented but would likely involve scaling up laboratory techniques while ensuring safety and cost-effectiveness.
The molecular structure of 4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine includes a pyrazolo[3,4-d]pyrimidine framework with specific substitutions. The structural characteristics can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 4-bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine |
| InChI Key | ASZIQUGLVAVEMX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=C(N=N1)C(=N)Br)N |
The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions, enhancing its versatility in organic synthesis .
4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
These reactions are significant for exploring the compound's reactivity and potential applications in synthesizing more complex molecules.
The mechanism of action for 4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with specific molecular targets such as enzymes or receptors. As a potential kinase inhibitor, it binds to the ATP-binding site of kinases, which prevents phosphorylation of target proteins and inhibits cell proliferation. This mechanism is crucial for its application in cancer therapy and other biological studies .
The physical properties of 4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine include:
Chemical properties include:
4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine has several notable applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2